molecular formula C4H8O2 B096032 1,4-Dioxane-d8 CAS No. 17647-74-4

1,4-Dioxane-d8

Cat. No.: B096032
CAS No.: 17647-74-4
M. Wt: 96.15 g/mol
InChI Key: RYHBNJHYFVUHQT-SVYQBANQSA-N
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Description

1,4-Dioxane-d8: is a deuterated derivative of 1,4-dioxane, where all hydrogen atoms are replaced with deuterium atoms. It has an isotopic purity of 99 atom percent deuterium. This compound is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its high purity and stability .

Mechanism of Action

Target of Action

1,4-Dioxane-d8 is a deuterated derivative of 1,4-dioxane . The primary targets of this compound are the molecules and structures it interacts with during these analyses.

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets in NMR analyses. It is used as a surrogate standard during the activated carbon SPE (solid-phase extraction) and GC-MS-SIM (gas chromatography-mass spectrometry in selected ion monitoring mode) quantification of 1,4-dioxane in drinking water .

Pharmacokinetics

Its properties as a solvent, including its density, boiling point, and melting point, can affect its distribution and elimination in these settings .

Result of Action

The primary result of the action of this compound is to provide a standard for comparison in NMR analyses and other tests. This allows for more accurate and reliable results in these tests .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its effectiveness as a solvent can be affected by temperature and other physical conditions. Additionally, it should be stored and used under conditions that prevent its degradation or contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxane-d8 is synthesized by the deuteration of 1,4-dioxane. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxane-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Dioxane-d8 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a solvent in NMR spectroscopy to study the structure and dynamics of organic compounds.

    Biology: It is employed in the study of biological macromolecules and their interactions.

    Medicine: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.

    Industry: It is used in the production of high-purity chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1,4-Dioxane-d8 is unique due to its high isotopic purity and stability, making it an ideal solvent for NMR spectroscopy. Its deuterated nature reduces background signals in NMR, providing clearer and more accurate results .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBNJHYFVUHQT-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938800
Record name (~2~H_8_)-1,4-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17647-74-4
Record name 1,4-Dioxane-d8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17647-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane-(2LH8)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_8_)-1,4-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxane-[2LH8]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 1,4-dioxane-d8 in the context of the provided research?

A1: this compound primarily serves as a solvent in nuclear magnetic resonance (NMR) spectroscopy [, , ]. Its deuterated nature minimizes interference from solvent signals, allowing researchers to focus on the compound of interest.

Q2: Can you elaborate on the significance of using this compound in studying conformational changes?

A2: [] utilized this compound to investigate the conformational equilibrium of Cyclotriveratrylene (CTV) oxime. The choice of solvent significantly influenced the equilibrium, highlighting the importance of considering solvent effects in conformational analyses.

Q3: How does this compound contribute to studying hydrogen bonding interactions?

A3: A study [] employed this compound as a deuterium-substituted polar solvent to investigate hydrogen bonding of methanol. Using a non-protic solvent like this compound helps isolate and study the hydrogen bonding interactions of the solute without interference from the solvent.

Q4: Has this compound been used to investigate molecular dynamics?

A4: Yes, [, ] used this compound to study local chain dynamics in polymers using 13C NMR relaxation techniques and to understand neutron scattering in liquids, respectively.

Q5: What spectroscopic techniques commonly employ this compound?

A5: Besides NMR, this compound finds application in resonance-enhanced multiphoton ionization (REMPI) spectroscopy [] to study electronic transitions in molecules.

Q6: Are there studies focusing on the vibrational spectra of compounds complexed with this compound?

A6: Yes, research [] investigated the vibrational spectra of mercuric halide complexes with this compound using infrared and Raman spectroscopy. This study provided insights into the intermolecular forces within these complexes.

Q7: How does this compound contribute to understanding 1,4-dioxane contamination?

A7: this compound is frequently employed as an internal standard in analytical methods for quantifying 1,4-dioxane in environmental and food samples [, , , ]. Its use allows for accurate quantification of 1,4-dioxane, a potential carcinogen.

Q8: How does this compound aid in understanding biodegradation pathways?

A8: [] utilized this compound to track the degradation pathway of 1,4-dioxane by a fungus, leading to a better understanding of the biodegradation process.

Q9: Is there evidence of this compound being used to investigate photochemical reactions?

A9: Yes, [] used this compound as a solvent to investigate a photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) effect in cyclohexanone, demonstrating its applicability in photochemical studies.

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